Tetrabromophthalic acid dimethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBQLLNMXUOVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016692 | |
| Record name | dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55481-60-2 | |
| Record name | dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence and Distribution of Tetrabromophthalic Acid Dimethyl Ester
Detection in Environmental Matrices
Comprehensive data on the detection of Tetrabromophthalic Acid Dimethyl Ester in various environmental compartments is not widely available in peer-reviewed literature. However, the study of related brominated phthalates and their degradation products offers a proxy for understanding its potential distribution.
Atmospheric Particulate Matter Research
Specific monitoring studies for this compound in atmospheric particulate matter are scarce. However, the broader class of BFRs, including polybrominated diphenyl ethers (PBDEs) and novel BFRs, are regularly detected in the atmosphere. acs.orgresearchgate.net For instance, the Global Atmospheric Passive Sampling (GAPS) Network has detected a range of BFRs at global sites, indicating their potential for atmospheric presence. acs.orgresearchgate.net The atmospheric transport of these compounds is often associated with particulate matter. acs.org Given its chemical structure, it is plausible that this compound could be released from consumer and industrial products and adsorb to atmospheric particles, leading to its distribution in the air.
Aquatic Environments: Water and Sediment Studies
Direct measurements of this compound in water and sediment are not extensively documented. However, studies on other phthalate (B1215562) esters and brominated compounds confirm their presence in aquatic systems. Phthalate esters are frequently detected pollutants in various water bodies and sediments. frontiersin.orgnih.govresearchgate.net For example, concentrations of dimethyl phthalate (DMP) have been reported in fresh water and sediments at levels ranging from not detected to 31.7 μg/L and not detected to 316 μg/kg dry weight, respectively. nih.gov
The degradation of larger brominated phthalates, such as bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH), can lead to the formation of tetrabromophthalic acid, which is expected to be persistent in the environment. researchgate.net The ultimate environmental sink for compounds like TBPH is often soils and sediments. researchgate.net Research on the Weihe River Basin in China detected tetrabromobisphenol A (TBBPA), another BFR, in 61.8% of sediment samples and 27.8% of water samples. researchgate.net This suggests that brominated compounds can partition between water and sediment.
Concentrations of Selected Phthalate Esters in Aquatic Environments (for context)
| Compound | Matrix | Concentration Range | Reference |
|---|---|---|---|
| Dimethyl Phthalate (DMP) | Fresh Water | N.D. - 31.7 µg/L | nih.gov |
| Dimethyl Phthalate (DMP) | Sediment | N.D. - 316 µg/kg dw | nih.gov |
| Tetrabromobisphenol A (TBBPA) | River Water | N.D. - 12.279 ng/L | researchgate.net |
| Tetrabromobisphenol A (TBBPA) | River Sediment | N.D. - 3.889 ng/g | researchgate.net |
N.D. = Not Detected; dw = dry weight. This table provides context on related compounds due to the lack of specific data for this compound.
Terrestrial Systems: Soil and Dust Concentrations
Brominated flame retardants, due to their use in numerous consumer products, are frequently detected in indoor and outdoor dust. researchgate.net This suggests that household and industrial environments can be sources of these compounds to the terrestrial system.
Global Distribution and Long-Range Transport Potential
There is no specific study on the global distribution and long-range transport of this compound. However, the potential for long-range atmospheric transport has been demonstrated for other BFRs. acs.orgresearchgate.net The detection of various BFRs in remote regions like the polar areas provides strong evidence of their ability to travel far from their sources. acs.orggriffith.edu.au This transport is often facilitated by their association with atmospheric particles. acs.org
The chemical properties of a compound, such as its persistence and volatility, determine its potential for long-range transport. mdpi.com Given that the degradation product, tetrabromophthalic acid, is expected to be highly persistent, it suggests that if this compound is released into the environment, it or its degradation products could be subject to long-range transport.
Occurrence in Biota and Bioaccumulation Potential in Non-Human Organisms
Direct evidence of the occurrence and bioaccumulation of this compound in non-human organisms is lacking. However, studies on the related compound, bis(2-ethylhexyl) tetrabromophthalate (TBPH), provide some insights into the potential for bioaccumulation.
Research on the aquatic oligochaete Lumbriculus variegatus demonstrated that it can bioaccumulate TBPH from sediment. researchgate.netnih.gov In these studies, biota-sediment accumulation factors (BSAFs) were calculated for TBPH and its mono-de-esterified product, mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP). researchgate.netnih.gov The BSAF for TBPH was 0.254, while for TBMEHP it was 1.50 (on a kg organic carbon/kg lipid basis), indicating that the metabolite has a higher potential for bioaccumulation than the parent compound. nih.gov
Furthermore, TBPH has been detected in various aquatic organisms, including the Atlantic killifish (Fundulus heteroclitus). nih.govresearchgate.net Dietary exposure studies with this fish species have shown that TBPH can bioaccumulate in their tissues. nih.govresearchgate.net These findings suggest that if this compound is present in the environment, it could potentially be taken up by organisms.
Bioaccumulation Data for a Related Brominated Phthalate
| Compound | Organism | Metric | Value | Reference |
|---|---|---|---|---|
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Lumbriculus variegatus | BSAF (kg oc/kg lipid) | 0.254 | nih.gov |
| Mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP) | Lumbriculus variegatus | BSAF (kg oc/kg lipid) | 1.50 | nih.gov |
BSAF = Biota-Sediment Accumulation Factor; oc = organic carbon. This table shows data for a structurally similar compound to infer potential bioaccumulation behavior.
Environmental Fate and Degradation Pathways of Tetrabromophthalic Acid Dimethyl Ester
Persistence Studies in Environmental Compartments
The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For tetrabromophthalic acid dimethyl ester, persistence is influenced by the stability of its aromatic core, the presence of bromine atoms, and the ester functional groups.
The addition of halogens, such as bromine, to an aromatic structure tends to increase a compound's potential for environmental persistence and bioaccumulation. nih.gov The degradation product, tetrabromophthalic acid, is anticipated to be highly persistent, with a persistence ranking of P3 (high persistence). epa.gov This suggests that while the initial ester may undergo some transformation, the core tetrabrominated phthalate (B1215562) structure is recalcitrant. One study focusing on tetrabromophthalic anhydride (B1165640), which rapidly hydrolyzes to tetrabromophthalic acid in the environment, observed no degradation over a 28-day period. epa.gov This high persistence is a common trait among brominated compounds, which are often designed for chemical stability.
Abiotic degradation involves non-biological processes such as photolysis and hydrolysis, which can break down chemical compounds in the environment.
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. For phthalate esters in general, this process is typically slow. researchgate.netd-nb.info For instance, the estimated aqueous photolysis half-life for the non-brominated dimethyl phthalate (DMP) is approximately three years. d-nb.info
While direct photolysis data for this compound is not available, studies on similar compounds suggest it is not a significant degradation pathway. The estimated rate of atmospheric photooxidation for brominated phthalates is moderate, but it is not considered an important environmental degradation route. epa.gov Research on the larger analogue, bis(2-ethylhexyl) tetrabromophthalate (TBPH), indicates that it may be more photolytically persistent than other polybrominated diphenyl ethers (PBDEs). wikipedia.org Given its low estimated vapor pressure, significant photolysis of this compound in the atmosphere is unlikely. wikipedia.org Thermal decomposition, which can occur at high temperatures, may produce hydrogen bromide, bromine, and carbon oxides. wikipedia.org
| Compound Analogue | Photolysis Half-Life/Rate | Environmental Compartment | Reference |
| Dimethyl Phthalate (DMP) | ~3 years (aqueous) | Water | d-nb.info |
| Butyl-benzyl Phthalate | >100 days (aqueous) | Water | d-nb.info |
| Brominated Phthalates (general) | Moderate (atmospheric photooxidation) | Atmosphere | epa.gov |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, this involves the cleavage of the ester linkages to form an alcohol (in this case, methanol) and the corresponding phthalic acid.
Under typical environmental pH and temperature conditions, the rate of abiotic hydrolysis for brominated phthalates like TBPH is expected to be negligible, partly due to their low water solubility. epa.gov However, in specific environments such as the lower layers of landfills, where temperatures and pressures are high and pH can fluctuate widely, hydrolysis can become a dominant transformation process for phthalates. nih.govresearchgate.net
The primary abiotic degradation pathway for this compound is expected to be the sequential hydrolysis of its two methyl ester groups. This reaction would first produce mono-methyl tetrabromophthalate and methanol (B129727), followed by the hydrolysis of the second ester group to yield tetrabromophthalic acid and another molecule of methanol. The resulting tetrabromophthalic acid is expected to be resistant to further abiotic degradation. epa.gov Its precursor, tetrabromophthalic anhydride, readily reacts with water to form tetrabromophthalic acid, indicating the stability of this end product. epa.govthechemco.com
| Process | Reactant | Product(s) | Conditions | Significance | Reference |
| Step 1 Hydrolysis | This compound | Mono-methyl tetrabromophthalate + Methanol | Aqueous environment | Slow under normal environmental conditions | epa.gov |
| Step 2 Hydrolysis | Mono-methyl tetrabromophthalate | Tetrabromophthalic acid + Methanol | Aqueous environment | Slow under normal environmental conditions | epa.gov |
| Anhydride Hydrolysis | Tetrabromophthalic anhydride | Tetrabromophthalic acid | Reaction with water | Rapid | epa.govthechemco.com |
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is considered the most effective process for eliminating phthalate esters from the environment. researchgate.netnih.gov
Biodegradation of phthalate esters can occur in both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) environments. researchgate.net The initial step in the biodegradation of phthalate diesters is typically hydrolysis by microbial esterases, yielding the parent alcohol and the phthalic acid monoester, which is then further hydrolyzed to phthalic acid. d-nb.inforesearchgate.net
For the non-brominated analogue dimethyl phthalate (DMP), rapid aerobic biodegradation has been observed, with numerous bacterial strains capable of utilizing it as a sole source of carbon and energy. nih.govresearchgate.net However, the presence of four bromine atoms on the phthalate ring of this compound is expected to significantly hinder microbial degradation, making it more recalcitrant than DMP. The ultimate degradation product, tetrabromophthalic acid, is expected to be resistant to further biodegradation. epa.gov
Anaerobic degradation of phthalates follows a fundamentally different pathway. It involves the activation of the phthalic acid to a coenzyme A (CoA) thioester, followed by a mechanistically challenging decarboxylation to form benzoyl-CoA, a central intermediate in anaerobic aromatic compound metabolism. nih.govresearchgate.net While this has been established for non-halogenated phthalates, the potential for anaerobic degradation of the highly stable tetrabromophthalic acid is likely very low.
The microbial transformation of this compound is predicted to begin with the hydrolysis of the ester bonds. This pathway is well-documented for its non-brominated analog, DMP. Several bacterial species have been identified that can initiate this process.
Initial Hydrolysis: The first step is the conversion of the diester to the monoester (mono-methyl tetrabromophthalate) and finally to tetrabromophthalic acid. For DMP, this transformation is carried out by various bacteria, including species of Sphingomonas, Arthrobacter, Pseudomonas, and Comamonas. researchgate.netnih.govresearchgate.net For example, reconstituted consortia from sewage sludge, including Pseudomonas fluorescens and Sphingomonas paucimobilis, have been shown to degrade DMP via the formation of mono-methyl phthalate (MMP) and then phthalic acid. nih.gov
Aromatic Ring Cleavage (Aerobic): Following hydrolysis, the degradation of the resulting phthalic acid (in this case, tetrabromophthalic acid) would need to occur. In aerobic bacteria, the degradation of phthalic acid is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of protocatechuate, which can then enter central metabolic pathways. nih.govresearchgate.net
Recalcitrance of the Brominated Core: The high stability conferred by the four bromine atoms makes the tetrabromophthalic acid core resistant to attack by the dioxygenase enzymes that degrade non-halogenated phthalic acid. epa.gov This suggests that while the methyl ester groups may be cleaved, the resulting tetrabromophthalic acid is likely to persist in the environment, accumulating in compartments like sediment and sludge. epa.govnih.gov
| Degradation Step | Non-Brominated Analogue (DMP) Pathway | Expected Pathway for this compound | Key Enzymes/Organisms (for DMP) | Reference |
| Primary Biodegradation | Hydrolysis to Mono-methyl phthalate (MMP) and then Phthalic Acid (PA) | Hydrolysis to Mono-methyl tetrabromophthalate and then Tetrabromophthalic Acid | Esterases from Pseudomonas, Sphingomonas, Arthrobacter | d-nb.inforesearchgate.netnih.gov |
| Ultimate Biodegradation | Aerobic: PA -> Protocatechuate -> CO2 + H2O Anaerobic: PA -> Benzoyl-CoA -> Further degradation | Likely recalcitrant to further degradation due to bromine substitution | Dioxygenases (aerobic), Phthaloyl-CoA decarboxylase (anaerobic) | epa.govnih.govresearchgate.net |
Biotic Degradation Mechanisms
Formation and Fate of Transformation Products and Metabolites
This compound can undergo transformation in the environment through processes like hydrolysis and biodegradation. These processes lead to the formation of several metabolites, with tetrabromophthalic acid being a principal and persistent product.
Research indicates that a primary degradation pathway for brominated phthalate esters is the hydrolysis of the ester bonds. epa.gov Both abiotic hydrolysis and microbially-mediated biodegradation can cleave the two methyl ester groups from the parent molecule, yielding tetrabromophthalic acid (TBPA). epa.gov Studies on analogous compounds, such as bis(2-ethylhexyl) tetrabromophthalate (TBPH), show that the ultimate hydrolysis product is tetrabromophthalic acid. epa.gov
While the initial degradation of the parent ester may occur within days, the resulting tetrabromophthalic acid is significantly more resistant to further environmental degradation. epa.gov One study noted that tetrabromophthalic anhydride, which rapidly hydrolyzes to TBPA in the environment, showed no degradation over a 28-day period. epa.gov This suggests that tetrabromophthalic acid is expected to be highly persistent in the environment. epa.gov Its accumulation in sulfate-reducing environments is a possibility, mirroring the behavior of non-brominated phthalic acid metabolites. nih.gov
Table 1: Degradation Product and Persistence
| Parent Compound | Key Degradation Product | Expected Persistence of Product |
|---|
Besides the complete hydrolysis to tetrabromophthalic acid, a stepwise degradation process is expected, leading to the formation of an intermediate monoester metabolite. For this compound, this intermediate would be Tetrabromophthalic acid monomethyl ester .
Studies on similar phthalate esters confirm this pathway. For instance, the primary biodegradation of bis(2-ethylhexyl) tetrabromophthalate (TBPH) is expected to yield the monoethylhexyl ester of tetrabromophthalic acid. epa.gov Similarly, research on non-brominated dimethyl phthalate esters (DMPE) under sulfate-reducing conditions demonstrated their transformation into the respective monomethyl phthalate and phthalic acid. nih.gov This transformation was carried out by facultative anaerobes such as Thauera sp., Xanthobacter sp., and Agrobacterium sp. nih.gov
These monoester metabolites are significant because they are also environmentally mobile and may have their own toxicological profiles. The dissociation of these monophthalate esters at typical environmental pH levels is an important factor in their fate and transport in aquatic systems. sfu.ca The accumulation of both the parent compounds and their degradation intermediates in anaerobic environments is a concern for aquatic ecosystems. nih.gov
Table 2: Identified Metabolites in Analogous Compounds
| Parent Compound | Intermediate Metabolite | Final Metabolite | Reference |
|---|---|---|---|
| Dimethyl Phthalate Esters (DMPE) | Monomethyl Phthalate | Phthalic Acid | nih.gov |
Environmental Partitioning and Mobility Research
The environmental partitioning of a chemical describes its distribution into different environmental media like water, soil, sediment, and air. This behavior is largely governed by its physicochemical properties, such as water solubility and its octanol-water partition coefficient (Kow).
This compound, as a phthalate ester, is expected to partition strongly to solid environmental phases. epa.gov Research on similar compounds like TBPH indicates a strong tendency to adsorb to sludge, soil, and sediment. epa.gov This is characteristic of hydrophobic organic pollutants. nih.gov
The mobility of these compounds in soil is generally low to moderate. epa.gov However, the degradation products exhibit different behaviors. The ultimate degradation product, tetrabromophthalic acid, is expected to have high mobility in soil due to its higher water solubility compared to the parent ester. epa.gov In contrast, the monoester metabolites, which are ionized at environmental pH, have complex sorption behaviors. Laboratory studies on monophthalate esters showed that their sorption coefficients were significantly lower than what would be predicted based on the octanol-water partition coefficient alone, highlighting the importance of ionization. sfu.ca
The partitioning behavior can be quantified using partition coefficients, such as the one between polydimethylsiloxane (B3030410) (PDMS) and water (KPDMSw), which often correlates with the octanol-water partition coefficient (log Kow). nih.govresearchgate.net For a range of phthalate esters, experimental log KPDMSw values range from 0.8 to 5.9 and show a linear correlation with log Kow values up to 8. nih.gov This data is crucial for developing passive sampling methods to monitor the aqueous concentrations and assess the bioavailability and risk of these compounds in the environment. nih.govresearchgate.net
Table 3: Environmental Partitioning and Mobility Summary
| Compound/Metabolite | Expected Partitioning | Soil Mobility | Key Influencing Factor |
|---|---|---|---|
| This compound | Strong sorption to soil/sediment epa.gov | Low to Moderate epa.gov | High hydrophobicity |
| Tetrabromophthalic Acid (Metabolite) | Less sorption to solids | High epa.gov | Increased water solubility |
Analytical Chemistry Methodologies for Tetrabromophthalic Acid Dimethyl Ester
Sample Preparation Techniques for Environmental and Biotic Matrices
Effective sample preparation is a critical prerequisite for the accurate quantification of Tetrabromophthalic acid dimethyl ester, ensuring the removal of interfering substances and the concentration of the analyte from complex environmental and biological samples. The primary techniques employed are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of brominated flame retardants (BFRs), including tetrabromophthalic acid esters, from various matrices. The selection of the appropriate sorbent material is critical and is dependent on the specific characteristics of the sample matrix and the analyte. For compounds of this nature, sorbents such as silica (B1680970) and Florisil are commonly employed.
In a typical SPE procedure for BFRs, the sample is first extracted with an organic solvent. This extract is then passed through an SPE cartridge. For instance, in the analysis of human serum, a silica SPE cartridge can be used for purification after initial extraction and lipid removal. The fractions containing the analytes are then eluted for subsequent analysis. The choice of elution solvents is tailored to the specific BFRs being analyzed.
Liquid-Liquid Extraction (LLE) and Other Extraction Procedures
Liquid-Liquid Extraction (LLE) serves as a fundamental and effective method for the initial extraction of this compound from liquid samples or from the solvent used to extract solid samples. The choice of solvent is paramount and is based on the polarity and solubility of the target analyte.
Beyond traditional LLE, other advanced extraction techniques are often applied to solid matrices to enhance efficiency and reduce solvent consumption. These methods include:
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
Ultrasonic-Assisted Extraction (UAE): Sonication is used to disrupt the sample matrix and improve the penetration of the extraction solvent.
Soxhlet Extraction: A classic and exhaustive extraction method, though it is often more time-consuming and requires larger volumes of solvent compared to more modern techniques.
For example, in the analysis of BFRs in environmental solids like dust, a common approach involves extraction with a suitable organic solvent mixture, followed by a cleanup step which can include LLE or SPE to remove interfering co-extractants.
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex mixtures containing this compound, providing the necessary separation from other compounds prior to detection. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized for this purpose.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the separation of thermally stable and volatile compounds like many brominated flame retardants. When coupled with a mass spectrometer (GC-MS), it provides a robust method for both quantification and identification.
For the analysis of BFRs, a capillary column, such as a DB-5ms, is typically used. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The separated compounds are then introduced into the mass spectrometer for detection.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is particularly advantageous for the analysis of less volatile or thermally labile BFRs. The separation is achieved by partitioning the analytes between a liquid mobile phase and a solid stationary phase within a column.
In the context of tetrabromophthalic acid and its derivatives, reverse-phase HPLC is a common approach. For instance, the analysis of metabolites of other tetrabromophthalate esters has been successfully performed using HPLC coupled with radiometric detection. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the best separation of the target analytes.
Mass Spectrometry (MS) Detection and Identification
Mass Spectrometry (MS) is the definitive method for the detection and identification of this compound following chromatographic separation. It provides high sensitivity and specificity, allowing for the confident identification of the compound even at trace levels.
When coupled with Gas Chromatography (GC-MS), electron impact (EI) or electron capture negative ionization (ECNI) are common ionization techniques. ECNI is particularly sensitive for halogenated compounds like BFRs. For High-Performance Liquid Chromatography (HPLC-MS), atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are frequently used.
Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, which is a powerful tool for quantitative analysis in complex matrices. The selection of precursor and product ions is specific to the structure of this compound and is a critical step in method development.
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and sensitive detection of specific compounds in complex mixtures. In MS/MS, precursor ions corresponding to the molecule of interest are selected and fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation pattern that is highly specific to the analyte's structure.
Given the structure of this compound, its fragmentation in MS/MS would be expected to involve the loss of one or both methoxy (B1213986) groups from the molecular ion. The brominated ring structure would also lead to characteristic isotopic patterns due to the presence of bromine isotopes (79Br and 81Br). Further fragmentation of the brominated aromatic ring would also be expected. The analysis of hydroxylated metabolites of brominated phthalates, such as bis(2-ethylhexyl)-tetrabromophthalate (TBPH), has shown that fragmentation of the brominated ring can occur, providing a basis for identifying related compounds. semanticscholar.org Precursor ion scans, a specific MS/MS technique, are often used to screen for phthalates by targeting characteristic fragment ions like m/z 149 and m/z 163. sciforum.net
Table 1: Predicted MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M+H - CH₃OH]⁺ | Methanol |
| [M]⁺˙ | [M - ˙OCH₃]⁺ | Methoxyl radical |
Note: This table is predictive and based on the fragmentation patterns of similar compounds.
High-Resolution Mass Spectrometry (HRMS) for Non-Target Screening
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. uci.edunih.gov This capability is invaluable for non-target screening, where the goal is to identify a wide range of potential contaminants without pre-selecting specific analytes. Techniques such as gas chromatography-HRMS (GC-HRMS) and Direct Analysis in Real Time ionization-HRMS (DART-HRMS) are employed for the rapid screening and identification of brominated flame retardants (BFRs) in various samples. informahealthcare.comnih.govresearchgate.net
In the context of this compound, HRMS can distinguish its molecular formula (C₁₀H₆Br₄O₄) from other co-eluting compounds with the same nominal mass. The high mass accuracy, typically within 5 ppm, significantly increases the confidence in the identification of the compound in complex environmental or biological matrices. rsc.org For example, the analysis of hydroxylated isomers of bis(2-ethylhexyl)-tetrabromophthalate (OH-TBPH) using Ultra-High Resolution LC/mass spectrometry (LC-UHRMS) demonstrated the ability to identify novel isomers with mass errors as low as 1.0 and 2.1 ppm. semanticscholar.org This level of accuracy is crucial for confirming the identity of previously uncharacterized BFRs and their metabolites.
Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for generating ions for mass spectrometric analysis.
Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, often leading to extensive fragmentation. epa.govepa.gov This fragmentation provides a characteristic "fingerprint" mass spectrum that is useful for structural identification and library matching. The MassBank database contains an EI mass spectrum for this compound (Accession ID: MSBNK-Fac_Eng_Univ_Tokyo-JP004226). massbank.jp The spectrum shows a complex pattern of fragment ions, with the most intense peak (base peak) observed at m/z 479. The molecular ion cluster is also visible around m/z 506-514, showing the characteristic isotopic pattern of a compound containing four bromine atoms. massbank.jp
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This makes it suitable for determining the molecular weight of the analyte. For phthalate (B1215562) metabolites, ESI is often used in conjunction with tandem mass spectrometry to study fragmentation pathways. nih.gov Common fragments observed in negative ion mode ESI-MS/MS of phthalate metabolites include the deprotonated benzoate (B1203000) ion at m/z 121.0295 and the deprotonated o-phthalic anhydride (B1165640) ion at m/z 147.0088. nih.gov For this compound, ESI would be expected to produce a strong signal for the protonated molecule or adducts, which could then be subjected to MS/MS for structural confirmation.
Table 2: Key Ions in the EI Mass Spectrum of this compound
| m/z | Relative Intensity | Putative Assignment |
|---|---|---|
| 510 | 31.8% | [M]⁺˙ (Isotope Peak) |
| 479 | 100% | [M - ˙OCH₃]⁺ (Base Peak) |
| 481 | 64.8% | [M - ˙OCH₃]⁺ (Isotope Peak) |
| 477 | 68.1% | [M - ˙OCH₃]⁺ (Isotope Peak) |
| 475 | 14.2% | [M - ˙OCH₃]⁺ (Isotope Peak) |
Data sourced from MassBank Accession ID: MSBNK-Fac_Eng_Univ_Tokyo-JP004226. massbank.jp
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the definitive structural elucidation and purity assessment of chemical compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
While a specific, published NMR spectrum for this compound was not identified, the expected chemical shifts can be predicted based on the analysis of similar compounds, such as dimethyl isophthalate and other substituted aromatic esters. rsc.org The ¹H NMR spectrum would be expected to show a singlet for the two equivalent methoxy (–OCH₃) groups. The chemical shift of these protons would likely be in the range of 3.9-4.0 ppm. Due to the symmetrical substitution of the four bromine atoms on the aromatic ring, there are no aromatic protons, so no signals would be expected in the aromatic region (typically 7-8 ppm).
In the ¹³C NMR spectrum, signals would be expected for the methyl carbons of the ester groups (around 52-53 ppm), the carbonyl carbons (around 164-166 ppm), and the aromatic carbons. The bromine atoms would have a significant effect on the chemical shifts of the aromatic carbons to which they are attached. Based on data for tetrabromophthalic anhydride, the brominated aromatic carbons would appear in the range of 120-140 ppm. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Key expected absorption bands include:
C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically found in the range of 1720-1740 cm⁻¹. For dimethyl-3,4,5,6-tetraphenylphthalate, this peak is observed around 1720 cm⁻¹. chegg.com
C-O Stretching: Esters show two C-O stretching vibrations. A strong, broad band is expected between 1200-1300 cm⁻¹ for the C-O bond adjacent to the carbonyl group, and another between 1000-1150 cm⁻¹ for the O-CH₃ bond.
C-H Stretching: Absorption from the methyl (CH₃) groups would be observed in the 2850-3000 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bonds would give rise to absorptions in the fingerprint region, typically between 500-690 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1720 - 1740 | Strong |
| C-O (Ester) | Stretch | 1200 - 1300 | Strong |
| O-CH₃ (Ester) | Stretch | 1000 - 1150 | Medium-Strong |
| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |
Note: This table is predictive and based on the characteristic absorption frequencies for the given functional groups.
Other Spectroscopic Methods for Identification and Purity Assessment
Besides NMR and IR spectroscopy, other spectroscopic techniques can be employed for the identification and purity assessment of this compound.
Raman Spectroscopy: This technique provides information on molecular vibrations and is complementary to IR spectroscopy. A FT-Raman spectrum is available for the related compound, tetrabromophthalic anhydride, indicating its utility for characterizing the core brominated phthalic structure. nih.gov Raman spectroscopy could be useful for identifying the C-Br and aromatic ring vibrations in this compound.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. While not as structurally informative as NMR or IR, it can be used for quantification and to confirm the presence of a chromophore, such as the aromatic ring in this compound. The UV spectrum of tetrabromophthalic anhydride in cyclohexane shows absorption maxima at 255 nm, 326 nm, and 345 nm. nih.gov Similar absorption features would be expected for the dimethyl ester derivative.
Quality Control and Method Validation in Trace Analysis
The reliable quantification of this compound at trace levels in various environmental and biological matrices necessitates rigorous quality control (QC) and comprehensive method validation. nih.gov These procedures ensure that the analytical data generated are accurate, precise, and reproducible. The validation of analytical methods for trace organic compounds, such as brominated flame retardants (BFRs), typically follows internationally recognized guidelines which establish key performance characteristics.
Quality Control Measures
Effective quality control in the trace analysis of this compound involves a multi-faceted approach to monitor and maintain the performance of the analytical method. Key QC elements include:
Method Blanks: Analysis of a sample matrix free of the analyte of interest that is subjected to the entire analytical procedure. This helps to identify and quantify any contamination introduced during sample preparation and analysis.
Matrix Spikes: A known quantity of this compound is added to a sample prior to extraction and analysis. The recovery of the spiked analyte is used to assess the method's accuracy and potential matrix effects.
Certified Reference Materials (CRMs): When available, analysis of CRMs containing a certified concentration of the analyte in a similar matrix provides an independent assessment of the method's accuracy and traceability.
Internal Standards: The use of isotopically labeled analogs of the analyte, if available, or a structurally similar compound not expected to be present in the sample, is crucial for correcting for variations in extraction efficiency and instrumental response.
Calibration Verification: Regular analysis of calibration standards throughout an analytical run ensures the stability and accuracy of the instrument's calibration curve.
Method Validation Parameters
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For the trace analysis of this compound, the following parameters are critical:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the coefficient of determination (R²) of the resulting calibration curve.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. uea.ac.uk These are crucial for trace analysis where low concentrations are expected.
Accuracy: The closeness of the measured value to the true value. It is often expressed as the percent recovery of a spiked analyte in a sample matrix.
Precision: The degree of agreement among independent measurements under specified conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements and can be assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision).
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is particularly important for complex matrices where interferences may be present.
Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount added.
Typical Performance Characteristics for Trace Analysis of Brominated Flame Retardants
While specific validation data for this compound is not widely published, the following tables present typical performance characteristics for the trace analysis of other brominated flame retardants, which can be considered indicative of the expected performance for a validated method for this compound.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for BFRs in Environmental Matrices
| Analytical Technique | Matrix | Typical LOD Range (ng/g or ng/L) | Typical LOQ Range (ng/g or ng/L) |
| GC-MS | Water | 0.01 - 1.0 | 0.05 - 5.0 |
| GC-MS/MS | Sediment | 0.05 - 2.0 | 0.2 - 10.0 |
| LC-MS/MS | Biota | 0.1 - 5.0 | 0.5 - 20.0 |
Data synthesized from studies on various brominated flame retardants.
Table 2: Typical Accuracy and Precision Data for BFR Analysis
| Matrix | Spiking Level | Typical Recovery Range (%) | Typical Relative Standard Deviation (RSD) (%) |
| Water | Low (e.g., 10 ng/L) | 70 - 120 | < 15 |
| Water | High (e.g., 100 ng/L) | 80 - 110 | < 10 |
| Sediment | Low (e.g., 5 ng/g) | 60 - 130 | < 20 |
| Sediment | High (e.g., 50 ng/g) | 75 - 115 | < 15 |
| Biota | Low (e.g., 2 ng/g) | 65 - 125 | < 20 |
| Biota | High (e.g., 20 ng/g) | 70 - 110 | < 15 |
Data synthesized from studies on various brominated flame retardants.
The successful application of analytical methods for the trace determination of this compound relies heavily on the implementation of robust quality control procedures and a thorough validation of the method's performance characteristics. This ensures that the data generated is reliable for environmental monitoring, human exposure assessment, and regulatory compliance.
Ecotoxicological Research and Environmental Impact Assessments
Aquatic Organism Studies
Acute and Chronic Toxicity in Aquatic Species
Specific data on the acute and chronic toxicity of Tetrabromophthalic acid dimethyl ester to aquatic organisms could not be located in the reviewed literature. However, for the related compound Dimethyl phthalate (B1215562) (DMP), chronic toxicity studies have been conducted. For instance, a study on a species of fish indicated a No Observed Effect Concentration (NOEC) of 11 mg/L and a Lowest Observed Effect Concentration (LOEC) of 24 mg/L over a 102-day exposure period carlroth.com.
In the broader category of phthalate esters, toxicity varies widely depending on the specific ester and the aquatic organism being tested. For many phthalates, acute toxicity is generally low because their effects manifest over longer exposure periods frontiersin.org.
Interactive Data Table: Chronic Toxicity of Dimethyl Phthalate in Fish
| Endpoint | Value (mg/L) | Species | Exposure Time (days) |
| NOEC | 11 | Fish | 102 |
| LOEC | 24 | Fish | 102 |
| Data derived from a study on Dimethyl phthalate, a related but distinct compound. carlroth.com |
Physiological Responses and Enzyme Activity in Non-Human Aquatic Models
For example, exposure to certain phthalates can lead to changes in the expression of genes related to stress responses and metabolism in aquatic organisms. These responses are part of the organism's attempt to detoxify the chemical and cope with the induced stress frontiersin.org.
Terrestrial Organism Studies (e.g., annelids)
There is a significant lack of information regarding the effects of this compound on terrestrial organisms, including soil-dwelling invertebrates like annelids (earthworms). A pre-screening of REACH registration dossiers for several brominated flame retardants, including a related compound, indicated that no data on terrestrial toxicity were reported mst.dk. General assessments of brominated phthalate clusters suggest that they are expected to have low mobility in soil epa.gov.
Investigation of Endocrine Disruption Potential in Ecological Systems
Many brominated flame retardants and phthalate esters are recognized as potential endocrine-disrupting chemicals (EDCs) nih.govmdpi.com. These substances can interfere with the hormone systems of wildlife, potentially leading to reproductive and developmental problems. Phthalates, as a class, have been shown to possess estrogenic, androgenic, antiestrogenic, or antiandrogenic properties nih.gov.
Novel brominated flame retardants have been found to induce anti-estrogenic activity and upregulate genes involved in steroid synthesis in in-vitro assays researchgate.net. However, specific studies investigating the endocrine-disrupting potential of this compound within ecological systems are currently lacking. The concern for endocrine disruption by brominated phthalate esters is often linked to their structural similarity to other known EDCs epa.gov.
Ecological Risk Characterization and Assessment Frameworks
A formal ecological risk characterization specifically for this compound has not been detailed in the available literature. Generally, ecological risk assessments for chemicals like phthalate esters involve a risk quotient (RQ) method. This approach compares the predicted or measured environmental concentration of a substance with the concentration at which no adverse effects are expected plos.org.
For phthalates in aquatic environments, the risk assessment often reveals that compounds like Di(2-ethylhexyl) phthalate (DEHP) may pose a high risk to sensitive organisms, while others like Dimethyl phthalate (DMP) show a lower risk plos.org. The assessment framework for brominated phthalates considers factors like persistence and bioaccumulation potential. The degradation product, tetrabromophthalic acid, is expected to have high persistence but low bioaccumulation potential epa.gov. Without specific toxicity data for this compound, a quantitative risk assessment cannot be completed.
Applications in Materials Science and Engineering Research
Flame Retardancy Mechanisms and Efficiency in Polymeric Materials
The primary function of tetrabromophthalic acid dimethyl ester in polymeric materials is to impart flame retardancy. Its effectiveness stems from its high content of bromine, a halogen known for its fire-inhibiting properties. freightamigo.com The mechanism of action is primarily in the gas phase. nist.gov During the initial stages of a fire, the heat causes the polymer to decompose, releasing flammable gases. The brominated flame retardant also decomposes, releasing bromine radicals. These radicals interfere with the combustion chain reaction in the flame, effectively scavenging the high-energy H• and OH• radicals that propagate the fire. nist.gov This process cools the flame and slows down or extinguishes the combustion process. nist.gov
In some polymer systems, it can also act in the condensed phase by promoting the formation of a protective char layer on the material's surface. specialchem.com This char layer insulates the underlying polymer from heat and oxygen, reducing the rate of decomposition and the release of flammable gases into the fire. nist.govspecialchem.com
The efficiency of tetrabromophthalic acid derivatives as flame retardants is linked to their thermal stability, ensuring the bromine is released at the precise temperature range when the polymer is decomposing and generating fuel for the fire. freightamigo.comzxchem.com
Integration into Polyurethane Foams and Resins
Tetrabromophthalic acid esters are particularly effective in polyurethane (PU) systems, especially polyurethane foams which are otherwise highly flammable. google.comresearchgate.net Due to its chemical structure, the dimethyl ester or its diol derivatives can be used as reactive flame retardants. google.comunibromcorp.com This means it chemically integrates into the polyurethane polymer backbone during the polymerization process. zxchem.comresearchgate.net
This reactive integration offers several advantages over simply mixing in additive flame retardants:
Permanence: Because it is chemically bonded, the flame retardant is less likely to leach out or migrate from the foam over time, ensuring long-term fire protection.
Compatibility: As a reactive component, it is inherently compatible with the polymer matrix. google.com
Performance: Research has shown that integrating polyol tetrabromophthalate into PU foam formulations results in self-extinguishing properties. researchgate.net In comparative studies, PU samples containing this synthesized polyol demonstrated the shortest combustion times. researchgate.net
Its thermal stability and reactivity make it a preferred choice for imparting flame retardancy to both rigid and flexible polyurethane foams used in various applications. google.com
Application in Textiles and Fabrics Research
The textile industry utilizes derivatives of tetrabromophthalic acid to treat a wide range of fabrics and enhance their fire safety. freightamigo.comzxchem.comriverlandtrading.com This is crucial for textiles used in public spaces, transportation, and for personal protective equipment where fire safety regulations are stringent. freightamigo.com Applications include:
Upholstery materials
Carpets and rugs
Curtains and drapes
Protective clothing
The treatment helps to slow down the spread of flames and reduce the risk of fire, contributing significantly to the safety of these products. zxchem.comriverlandtrading.com
Development for Electronics and Electrical Equipment Components
In the electronics sector, ensuring the fire safety of components is critical to prevent equipment failure and protect lives. freightamigo.com Derivatives of tetrabromophthalic acid are vital for this purpose due to their excellent thermal stability in high-temperature environments. zxchem.com They are incorporated into various components, including:
Printed circuit boards
Wire and cable insulation
Electrical connectors
Enclosures and casings for electronic devices
By reducing the flammability of these plastic components, the risk of fire originating from or spreading through electronic equipment is significantly mitigated. freightamigo.com
Use in Construction Materials
To meet modern building safety codes, many construction materials must have a high degree of fire resistance. freightamigo.com Flame retardants based on tetrabromophthalic acid are used to improve the fire performance of several building products. freightamigo.comzxchem.comriverlandtrading.com These applications are essential for enhancing fire safety in residential, commercial, and industrial buildings. freightamigo.com
| Material Type | Specific Application |
| Insulation | Incorporated into insulation foams to reduce flammability. riverlandtrading.com |
| Roofing | Used in roofing membranes. freightamigo.com |
| Adhesives | Added to sealants and adhesives to improve fire resistance. freightamigo.comriverlandtrading.com |
| Panels | Integrated into composite panels used for walls and structures. freightamigo.com |
Role as a Plasticizer in Polymer Systems
Beyond flame retardancy, this compound can also function as a plasticizer in certain polymer formulations. riverlandtrading.com A plasticizer is an additive that increases the plasticity or fluidity of a material, making it softer, more flexible, and easier to process. nih.govmdpi.com Plasticizers work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg) of the polymer. nih.gov
Ester compounds are a major class of plasticizers. hallstarindustrial.com While typically used for flame retardancy, this compound's ester structure allows it to improve the flexibility and processability of polymers like Polyvinyl Chloride (PVC). riverlandtrading.commdpi.com Its dual-functionality as both a flame retardant and a plasticizer can be advantageous in specific applications where both properties are required.
Research on Thermal Stability and Performance in End-Use Applications
The thermal stability of a flame retardant is a critical performance metric. The compound must withstand the high temperatures of polymer processing without degrading, yet decompose at the right temperature during a fire to be effective. freightamigo.com Research confirms that tetrabromophthalic acid and its derivatives exhibit good thermal stability, which is a key reason for their widespread use. freightamigo.comzxchem.com For instance, the precursor Tetrabromophthalic Anhydride (B1165640) has a high melting point of over 270°C. zxchem.com
This stability is crucial for its performance in demanding, high-temperature applications such as in electronic components and under-the-hood automotive parts. zxchem.comriverlandtrading.com Its ability to remain intact and effective over the service life of the product ensures reliable flame retardant performance in these end-use applications. freightamigo.com
Research on this compound in Flame Retardant Formulations Remains Limited
Extensive investigation into the applications of this compound reveals a notable scarcity of its use as a primary or additive flame retardant in novel formulations. While its chemical structure suggests potential flame-retardant properties due to a high bromine content, available scientific literature and industry documentation indicate that it is not a commonly utilized compound for this purpose.
Instead, the research and commercial focus are heavily concentrated on other derivatives of tetrabromophthalic acid, such as tetrabromophthalic anhydride (TBPA) and its subsequent esters like bis(2-ethylhexyl) tetrabromophthalate (TBPH). These related compounds are widely documented as effective flame retardants in a variety of polymers. For instance, TBPH is a known component in commercial flame retardant mixtures and is used as a plasticizer in materials like PVC and in polyurethane foams. nih.govresearchgate.netresearchgate.netwikipedia.org
Some sources suggest that this compound may serve as a chemical intermediate. It can be used as a pre-formed ester in transesterification reactions to synthesize other, more complex tetrabromophthalate esters for specific applications.
Due to the lack of dedicated research on this compound as a flame retardant, detailed findings on its performance, mechanisms, or inclusion in novel formulations are not available. Consequently, the development of data tables illustrating its efficacy in materials science is not possible based on current knowledge. The scientific community's attention remains on other brominated phthalates and their anhydrides for the development of flame-retardant materials.
Future Research Directions and Emerging Challenges
Advancements in Sustainable Synthesis Pathways
The traditional synthesis of brominated aromatic compounds often involves multi-step processes with harsh reagents like bromine, fuming sulfuric acid, and catalysts such as tin(IV) chloride. chemicalbook.com A significant challenge for future research is the development of more sustainable synthesis pathways for Tetrabromophthalic acid dimethyl ester and its precursors, like tetrabromophthalic anhydride (B1165640). chemicalbook.comnih.gov The goal is to minimize the use of hazardous substances, reduce energy consumption, and improve atom economy.
Future research should explore:
Green Solvents and Catalysts: Investigating the use of greener solvents and recyclable, heterogeneous catalysts to replace corrosive and environmentally harmful ones. unive.it For instance, processes utilizing dimethyl carbonate (DMC) as both a green solvent and reagent have shown promise in the synthesis of other bio-derived esters and could serve as a model. unive.it
Alternative Brominating Agents: Exploring less hazardous brominating agents that can operate under milder conditions.
One-Pot Synthesis Procedures: Designing streamlined, one-pot reactions that reduce the number of intermediate purification steps, thereby minimizing waste and energy usage. unive.it
Bio-based Feedstocks: While challenging for this specific molecule, long-term research could investigate the potential for creating aromatic precursors from renewable, bio-based sources, aligning with the principles of a circular economy.
Comprehensive Environmental Monitoring and Modeling
Effective risk assessment for this compound requires a thorough understanding of its environmental distribution. While studies have begun to investigate related brominated phthalates, significant gaps remain. Future efforts must focus on developing and implementing comprehensive monitoring programs. nih.gov
Key challenges and research directions include:
Monitoring Parent Compounds and Metabolites: Environmental monitoring should not be limited to the parent ester. Studies on analogous compounds like dimethyl phthalate (B1215562) esters (DMPE) and bis(2-ethylhexyl) tetrabromophthalate (TBPH) show that degradation products, such as the corresponding monomethyl ester or tetrabromophthalic acid, can be more persistent and accumulate in the environment. nih.govepa.gov Surveillance programs must be designed to detect both the original compound and its key degradation intermediates. nih.gov
Advanced Analytical Techniques: There is a need for more sensitive and specific analytical methods to detect low concentrations of the ester and its metabolites in complex environmental matrices like sediment, sludge, and biota.
Environmental Fate Modeling: Developing sophisticated models to predict the transport, partitioning, and persistence of this compound in various environmental compartments (air, water, soil). These models are crucial for forecasting potential hotspots of contamination and understanding long-range transport. Vapor-phase degradation in the atmosphere, adsorption to suspended solids in water, and mobility in soil are key processes to model. health.mil
Refined Ecotoxicological Pathway Elucidation
Understanding the ecotoxicological impact of this compound is paramount. Current knowledge is often extrapolated from related phthalates, which are known endocrine disruptors. nih.gov Research is needed to delineate the specific biological pathways affected by this compound and its environmental breakdown products.
Future research should prioritize:
Metabolic Fate Studies: In-depth studies to understand how the compound is absorbed, distributed, metabolized, and excreted in various organisms. Research on similar compounds shows that while oral absorption may be poor, systemically available fractions can accumulate in tissues like the liver, fat, skin, and muscle, indicating slow elimination. nih.govresearchgate.net
Endocrine Disruption Potential: Targeted assays to determine the potential for this compound and its metabolites to interfere with hormonal systems. The metabolites of other phthalate esters are suspected of causing more significant health problems than the parent compounds. nih.gov
Degradation Product Toxicity: The ultimate hydrolysis product, tetrabromophthalic acid, is expected to be highly persistent in the environment. epa.gov It is crucial to assess the toxicity of this and other metabolites, as they may exhibit different toxicological profiles than the original ester.
Interdisciplinary Approaches in Materials Innovation
The long-term solution to challenges posed by brominated flame retardants lies in the innovation of safer and more sustainable materials. This requires a collaborative effort between chemists, materials scientists, toxicologists, and engineers.
Emerging areas for interdisciplinary research include:
Development of Alternative Flame Retardants: The phasing out of older flame retardants like polybrominated diphenyl ethers (PBDEs) has led to the introduction of alternatives. nih.gov Continued research is needed to develop novel flame-retardant systems that are inherently less toxic and not persistent in the environment.
"Benign-by-Design" Principles: Integrating toxicological screening early in the chemical design process. This approach aims to create new molecules and materials that provide the desired functionality (e.g., flame retardancy) without possessing hazardous properties.
Polymer Integration: Researching new ways to incorporate flame retardants into polymer matrices (reactive vs. additive approaches) to reduce their potential to leach into the environment over the product's lifecycle. Tetrabromophthalic anhydride, a precursor, is used as a reactive flame retardant, which covalently bonds it to the polymer. nih.gov Investigating similar reactive applications for esters could reduce migration.
Addressing Data Gaps in Environmental Behavior and Impact
A recurring theme in the assessment of many commercial chemicals, including this compound, is the presence of significant data gaps. researchgate.net A concerted effort is needed to generate the data required for a complete and accurate risk assessment.
Key priorities for future research are:
Characterizing Biodegradability: While the compound is not expected to be readily biodegradable, detailed studies under various environmental conditions (aerobic, anaerobic) are needed to determine its ultimate fate. epa.gov Studies on similar compounds have shown that while the parent ester may degrade, the resulting acid metabolite can be highly resistant to further transformation. epa.gov
Measuring Bioaccumulation Potential: Although initial estimates for some degradation products suggest low bioaccumulation potential, experimental data are needed to confirm these predictions for both the parent ester and its metabolites in different aquatic and terrestrial organisms. epa.gov
Comprehensive Toxicity Profiling: There is a lack of publicly available, in-vivo toxicity data for many emerging flame retardants. researchgate.net Systematic studies are required to assess a wide range of potential health effects, including developmental, reproductive, and neurological toxicities, to ensure a comprehensive understanding of the risks. nih.govresearchgate.net
| Research Area | Key Focus | Example Research Question |
| Sustainable Synthesis | Green chemistry, efficiency | Can a one-pot synthesis using a recyclable catalyst be developed? |
| Environmental Monitoring | Metabolite detection, modeling | What is the concentration of tetrabromophthalic acid in wastewater effluent? |
| Ecotoxicology | Metabolic pathways, endocrine effects | Does the monomethyl ester metabolite exhibit estrogenic activity? |
| Materials Innovation | Safer alternatives, "benign-by-design" | Can a non-persistent, bio-based flame retardant achieve similar performance? |
| Addressing Data Gaps | Biodegradation, bioaccumulation | What is the experimental bioaccumulation factor in fish for this compound? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
